molecular formula C11H9NOS B13567063 2-(4-Methoxy-1-benzothiophen-5-yl)acetonitrile

2-(4-Methoxy-1-benzothiophen-5-yl)acetonitrile

Cat. No.: B13567063
M. Wt: 203.26 g/mol
InChI Key: HMOGZGQRWQATHB-UHFFFAOYSA-N
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Description

2-(4-Methoxy-1-benzothiophen-5-yl)acetonitrile is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This specific compound is characterized by the presence of a methoxy group at the 4-position and an acetonitrile group at the 5-position of the benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-1-benzothiophen-5-yl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzothiophene with acetonitrile under specific conditions. The reaction typically requires a catalyst, such as a transition metal, and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxy-1-benzothiophen-5-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or other electrophiles can be used under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated benzothiophenes or other substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-1-benzothiophen-5-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the methoxy and acetonitrile groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

    Benzofuran derivatives: Similar in structure but contain an oxygen atom instead of sulfur.

    Other benzothiophene derivatives: Compounds like 2-(4-hydroxybenzothiophen-5-yl)acetonitrile share a similar core structure but differ in functional groups.

Uniqueness: 2-(4-Methoxy-1-benzothiophen-5-yl)acetonitrile is unique due to the specific positioning of the methoxy and acetonitrile groups, which can significantly impact its chemical reactivity and biological activity compared to other benzothiophene derivatives .

Properties

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

2-(4-methoxy-1-benzothiophen-5-yl)acetonitrile

InChI

InChI=1S/C11H9NOS/c1-13-11-8(4-6-12)2-3-10-9(11)5-7-14-10/h2-3,5,7H,4H2,1H3

InChI Key

HMOGZGQRWQATHB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C=CS2)CC#N

Origin of Product

United States

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